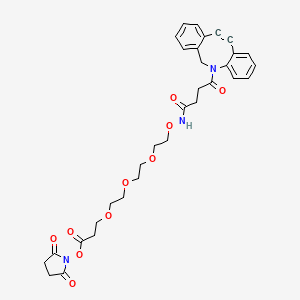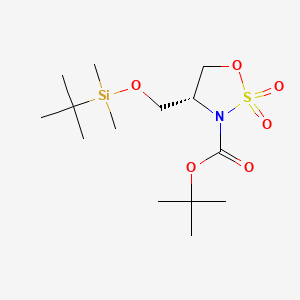
Dbco-nho-peg3-nhs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dbco-nho-peg3-nhs is a cleavable disulfide linker used for bio-conjugation. It contains a terminal dibenzylcyclooctyne (DBCO) group and a terminal N-hydroxysuccinimide (NHS) group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used in click chemistry reactions, particularly for copper-free click chemistry, due to the strain-promoted high energy of the DBCO group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-nho-peg3-nhs involves the preparation of a stock solution of DBCO-PEG4-NHS ester by dissolving the compound in dry dimethyl sulfoxide (DMSO) to achieve a final concentration of 40 mg/mL . The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure the stability of the reactive groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dbco-nho-peg3-nhs undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing compounds through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
Triazole Linkages: Formed from the reaction of the DBCO group with azides.
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
Aplicaciones Científicas De Investigación
Dbco-nho-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biocompatible materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Dbco-nho-peg3-nhs involves the formation of covalent bonds with target molecules. The reactive NHS ester group allows for the covalent attachment of the compound to amino groups on the target molecule, creating a stable amide bond. The PEG3 spacer group imparts increased water solubility and biocompatibility, while the DBCO group enables specific conjugation to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) .
Comparación Con Compuestos Similares
Similar Compounds
Dbco-peg3-ss-nhs: Another cleavable disulfide linker used in the synthesis of antibody-drug conjugates.
Dbco-peg3-nhs ester: A similar compound used for bio-conjugation and click chemistry reactions.
Uniqueness
Dbco-nho-peg3-nhs is unique due to its combination of a cleavable disulfide linker, a PEG3 spacer, and the highly reactive DBCO and NHS groups. This combination allows for efficient and specific bio-conjugation, making it highly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C32H35N3O10 |
|---|---|
Peso molecular |
621.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H35N3O10/c36-28(11-12-29(37)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34)33-44-22-21-43-20-19-42-18-17-41-16-15-32(40)45-35-30(38)13-14-31(35)39/h1-8H,11-23H2,(H,33,36) |
Clave InChI |
LADBLLVOEBJNGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCONC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)



![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide](/img/structure/B12069299.png)

![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)





![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)
